
(1-(5-Chloropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-(5-Chloropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone” is a chemical compound . It is also known as JWH 018, a synthetic cannabinoid (CB) that potently activates the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors.
Molecular Structure Analysis
The molecular formula of this compound is C24H22ClNO. The molecular weight is 375.891 . The structure includes a 1H-indol-3-yl group, a naphthalen-1-yl methanone group, and a 5-chloropentyl group .Applications De Recherche Scientifique
Synthetic Cannabinoid Receptor Agonists (SCRAs)
This compound belongs to the class of Synthetic Cannabinoid Receptor Agonists (SCRAs) . SCRAs are the largest and most structurally diverse class of new psychoactive substances (NPS). They are designed to activate cannabinoid type 1 and type 2 receptors (CB 1 and CB 2, respectively), with the former contributing to the psychoactivity of these substances .
Evolution of SCRAs
The evolution of SCRAs has been charted, with recent examples bearing hallmarks of rational design . Manufacturers have applied traditional medicinal chemistry strategies such as molecular hybridization, bioisosteric replacement, and scaffold hopping to existing cannabinoid templates to generate new molecules .
Toxicity
SCRAs are generally more toxic than the Δ 9 -tetrahydrocannabinol (Δ 9 -THC) found in cannabis . This increased toxicity may be due to ligand bias, metabolism, or off-target activity .
Legislation Circumvention
SCRAs have been used to circumvent structure-based legislation . By modifying the molecular structure of existing cannabinoids, manufacturers can create new substances that are not covered by existing laws .
Psychoactive Substances
SCRAs are among the largest classes of new psychoactive substances (NPS) and display the greatest structural diversity . They differ chemically and pharmacologically from the major psychoactive component of cannabis, Δ 9 -tetrahydrocannabinol (Δ 9 -THC) .
Research Chemicals
SCRAs, including this compound, are often referred to as “research chemicals” in the scientific community . They are used in research to study the structure-activity relationships within each class .
Propriétés
IUPAC Name |
[1-(5-chloropentyl)indol-3-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO/c25-15-6-1-7-16-26-17-22(20-12-4-5-14-23(20)26)24(27)21-13-8-10-18-9-2-3-11-19(18)21/h2-5,8-14,17H,1,6-7,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQRTHJPVKPTBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017324 |
Source


|
| Record name | (1-(5-Chloropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(5-Chloropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone | |
CAS RN |
1445578-56-2 |
Source


|
| Record name | (1-(5-Chloropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445578562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-(5-Chloropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-(5-CHLOROPENTYL)-1H-INDOL-3-YL)(NAPHTHALEN-1-YL)METHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50MQH6767O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine](/img/structure/B587671.png)
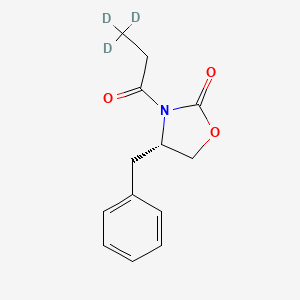
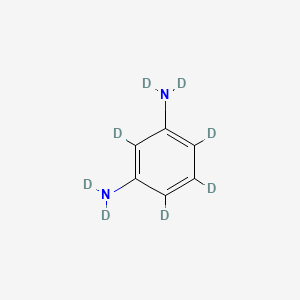
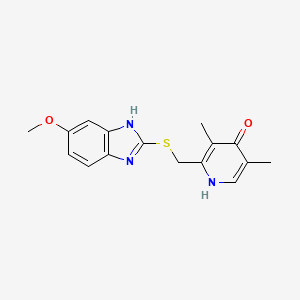
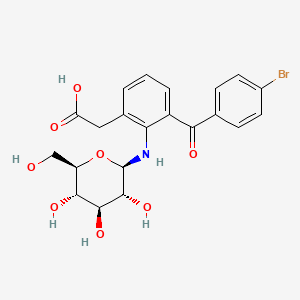
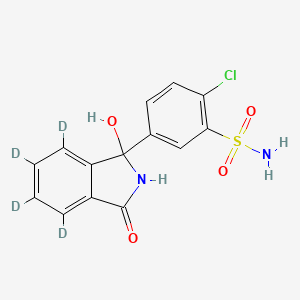
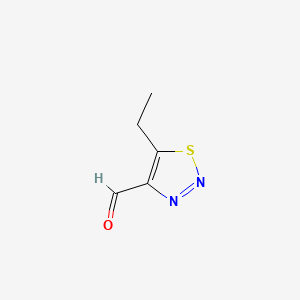


![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B587689.png)

